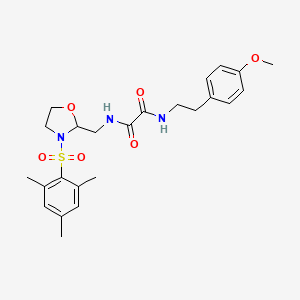

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

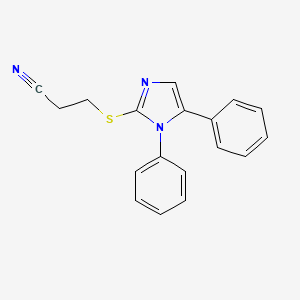

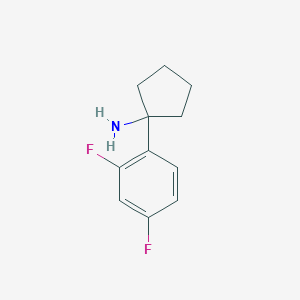

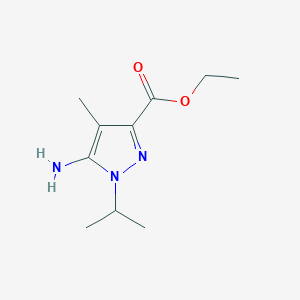

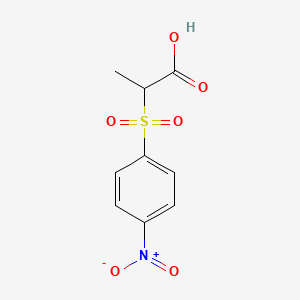

The compound "N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide" is a complex molecule that likely contains an oxazolidinone core, a mesitylsulfonyl group, and an oxalamide moiety. While the specific molecule is not directly discussed in the provided papers, the general classes of compounds such as oxazolidinones and oxalamides are mentioned, which are known for their utility in synthetic organic chemistry and pharmaceutical applications.

Synthesis Analysis

The synthesis of related oxazolidinone derivatives is described in the first paper, where a unified approach to the synthesis of N-methyl amino acids through 5-oxazolidinones is presented . This method could potentially be adapted for the synthesis of the N1-oxazolidin-2-yl moiety present in the target compound. The second paper discusses a novel synthetic approach to oxalamides, which could be relevant for forming the oxalamide part of the molecule . The synthesis involves a one-pot reaction sequence that includes a Meinwald rearrangement, which might be applicable to the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of oxazolidinones is further elaborated in the third paper, where the stereo- and regio-selectivity of the synthesis of chiral N-methyl-2-oxazolidinones is described . This information could be useful in understanding the stereochemistry of the oxazolidinone moiety within the target compound. The structure of oxazolidinones is known to be versatile for further chemical transformations, which could be relevant for the synthesis and modification of the target molecule.

Chemical Reactions Analysis

The reactivity of oxazolidinones and oxalamides is not directly discussed in the context of the target compound. However, the papers provide insights into the types of reactions that these moieties can undergo. For example, the synthesis of N-methyl amino acids via oxazolidinones suggests that these structures can be manipulated to introduce various functional groups . The novel rearrangement for oxalamide synthesis indicates that these compounds can be formed under acid-catalyzed conditions and might undergo further transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would be influenced by the presence of the oxazolidinone and oxalamide moieties. While the papers do not provide specific data on the target compound, they do describe the properties of related compounds. For instance, the chiral N-methyl-2-oxazolidinones are described in terms of their structure and properties, which could shed light on the behavior of the oxazolidinone part of the target molecule . The oxalamide part, as synthesized in the second paper, would contribute to the overall physical properties such as solubility and melting point .

Applications De Recherche Scientifique

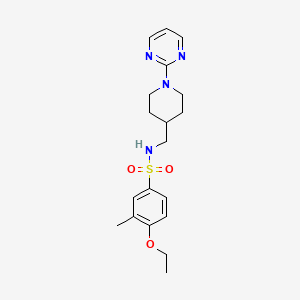

Antibacterial Properties

Oxazolidinones, a class to which N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide belongs, have demonstrated significant antibacterial properties. For instance, studies have shown that various oxazolidinone analogs, like U-100592 and U-100766, exhibit notable in vitro antibacterial activities against a range of clinically important human pathogens (Zurenko et al., 1996). This includes effectiveness against methicillin-resistant Staphylococcus aureus and Enterococcus species.

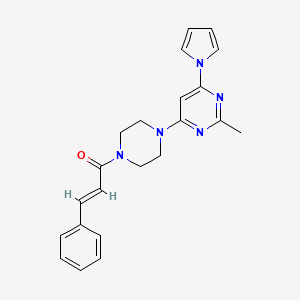

Aldose Reductase Inhibitors

Another area of research involving this class of compounds is their role as aldose reductase inhibitors. This has potential applications in the treatment of diabetic complications. In particular, methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetate derivatives, related to oxazolidinones, have been evaluated for their inhibitory potency against aldose reductase, showing significant potential in this field (Ali et al., 2012).

Potential in Epilepsy Treatment

Research into oxazolidin-2-one derivatives, closely related to the compound , has explored their use in treating epilepsy. For example, a study on the demethylation product of trimethadione, a N-methylated derivative of 2,4-oxazolidinedione, has been undertaken to assess its effectiveness in controlling petit mal epilepsy (Chamberlin et al., 1965).

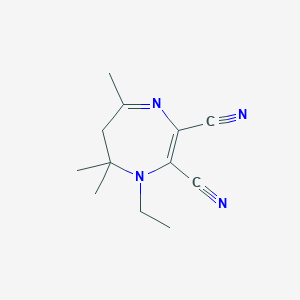

Reduction of Monoamine Oxidase A Activity

Some oxazolidinone derivatives, including those with a 1,2,3-triazole substitution, have been identified for their reduced activity against monoamine oxidase A (MAO-A), which is an undesirable side effect in many oxazolidinones. This research is crucial for developing safer oxazolidinone-based antibacterials (Reck et al., 2005).

Novel Synthesis Approaches

Innovative methods for synthesizing functionalized oxazolidinones from chiral aziridines have been developed. These methods facilitate the creation of enantiomerically pure oxazolidinone derivatives, expanding the potential applications of these compounds in various fields, including pharmaceuticals (Park et al., 2003).

Propriétés

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O6S/c1-16-13-17(2)22(18(3)14-16)34(30,31)27-11-12-33-21(27)15-26-24(29)23(28)25-10-9-19-5-7-20(32-4)8-6-19/h5-8,13-14,21H,9-12,15H2,1-4H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTIWPUQSCUKPQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007583.png)

![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007594.png)